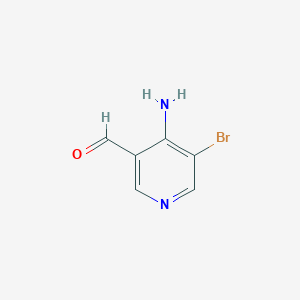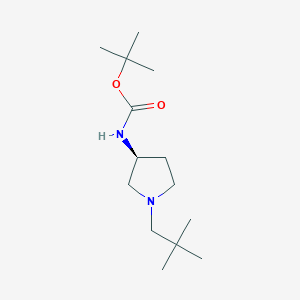
4-氨基-5-溴烟酰醛
描述
4-Amino-5-bromonicotinaldehyde (4-ABN) is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other compounds. It is a versatile building block for the synthesis of heterocyclic compounds and is often used as a starting material for the synthesis of other compounds. It is a widely used reagent in organic synthesis due to its reactivity and the availability of a wide range of derivatives.
科学研究应用
生物催化剂设计
4-氨基-5-溴烟酰醛在生物催化剂设计中发挥作用,如其在交联反应中的应用所示。戊二醛,一种类似的化合物,是一种强大的交联剂,能够与自身反应,这可能为了解 4-氨基-5-溴烟酰醛在生物催化剂设计中的潜力提供见解。这些反应对于增加酶刚性和防止多聚酶中亚基解离至关重要 (Barbosa 等人,2014 年)。
合成和抗菌活性
该化合物在合成和表现出抗菌活性中具有应用。5-溴烟酸,与 4-氨基-5-溴烟酰醛密切相关,用于合成一种特定化合物,该化合物在初步测试中显示出优异的抗菌活性 (Li,2009 年)。
光致发光和微观形态
4-氨基-5-溴烟酰醛与有机-无机分子基杂化材料的制备相关。改性的 5-溴烟酸,一种衍生物,用于与稀土元素配位并引入二氧化硅基质中,展示了在光致发光和微观形态控制中的潜在应用 (Wang、Yan 和 Zhang,2006 年)。
分子对接和密度泛函理论
4-氨基-5-溴烟酰醛的衍生物,5-溴-4,4-二氟-3(S)-1-苯乙基)氨基)BODIPY,已经合成用于生物医学应用。通过分子对接探索了其作为活性抗菌和抗氧化剂候选物的潜力,表明其抑制细菌靶酶的强大潜力 (Alnoman 等人,2019 年)。
安全和危害
The safety information for “4-Amino-5-bromonicotinaldehyde” includes the following hazard statements: H302-H312-H332 . This indicates that the compound is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statement P280 advises wearing protective gloves/protective clothing/eye protection/face protection .
生化分析
Biochemical Properties
4-Amino-5-bromonicotinaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases. These interactions are crucial as they can influence the catalytic activity of these enzymes, thereby affecting metabolic pathways. Additionally, 4-Amino-5-bromonicotinaldehyde can form Schiff bases with amino groups of proteins, leading to potential modifications in protein structure and function .
Cellular Effects
The effects of 4-Amino-5-bromonicotinaldehyde on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, 4-Amino-5-bromonicotinaldehyde can impact gene expression and cellular metabolism. For instance, it can induce oxidative stress, leading to the activation of stress-responsive genes and pathways . This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, 4-Amino-5-bromonicotinaldehyde exerts its effects through several mechanisms. One primary mechanism involves the formation of covalent bonds with biomolecules, such as proteins and nucleic acids. This can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound can inhibit the activity of certain dehydrogenases by binding to their active sites, thereby preventing substrate access . Additionally, 4-Amino-5-bromonicotinaldehyde can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-5-bromonicotinaldehyde have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4-Amino-5-bromonicotinaldehyde is relatively stable under controlled conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce chronic oxidative stress, leading to sustained alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 4-Amino-5-bromonicotinaldehyde vary with different dosages in animal models. At low doses, the compound has been observed to exert minimal toxic effects while modulating metabolic pathways and enzyme activities. At higher doses, 4-Amino-5-bromonicotinaldehyde can induce significant toxic effects, including oxidative damage, inflammation, and cell death . These threshold effects highlight the importance of careful dosage regulation in experimental settings to avoid adverse outcomes.
Metabolic Pathways
4-Amino-5-bromonicotinaldehyde is involved in several metabolic pathways, primarily those related to oxidative metabolism. It interacts with enzymes such as NAD-dependent dehydrogenases, influencing the redox state of cells. This compound can also affect the levels of key metabolites, such as NADH and NADPH, thereby altering the overall metabolic flux . Additionally, 4-Amino-5-bromonicotinaldehyde has been shown to modulate the activity of enzymes involved in the pentose phosphate pathway, further impacting cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Amino-5-bromonicotinaldehyde within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and mitochondria . Its distribution is influenced by factors such as cellular uptake mechanisms and binding affinities to intracellular proteins. The accumulation of 4-Amino-5-bromonicotinaldehyde in specific cellular compartments can have significant implications for its biochemical and cellular effects.
Subcellular Localization
The subcellular localization of 4-Amino-5-bromonicotinaldehyde is a critical determinant of its activity and function. This compound has been observed to localize primarily in the cytoplasm and mitochondria, where it can interact with key metabolic enzymes and regulatory proteins . The presence of targeting signals or post-translational modifications can influence its localization to specific compartments or organelles. Understanding the subcellular distribution of 4-Amino-5-bromonicotinaldehyde is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
属性
IUPAC Name |
4-amino-5-bromopyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-5-2-9-1-4(3-10)6(5)8/h1-3H,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWQOHAQWISSDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858661 | |
| Record name | 4-Amino-5-bromopyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289001-34-8 | |
| Record name | 4-Amino-5-bromopyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl [(1-cyclobutylpiperidin-4-yl)methyl]carbamate](/img/structure/B3027382.png)
![Methyl 2-[4-(tert-butoxycarbonylamino)piperidine-1-carbonyl]benzoate](/img/structure/B3027383.png)
![tert-Butyl 4-[3-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate](/img/structure/B3027388.png)




![Methyl 3-[4-(tert-butoxycarbonyl)amino-piperidine-1-carbonyl]benzoate](/img/structure/B3027396.png)

![tert-Butyl 4-[3-(2-cyanophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027398.png)
![3-Fluoro-2-[(tetrahydrofuran-2-yl)methoxy]aniline](/img/structure/B3027399.png)

![tert-Butyl 4-[(3-nitropyridin-2-yloxy)methyl]piperidine-1-carboxylate](/img/structure/B3027401.png)
